Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate
Description
Properties
Molecular Formula |
C14H13F2N3O2 |
|---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
methyl 4,5-diamino-3-fluoro-2-(2-fluoroanilino)benzoate |
InChI |
InChI=1S/C14H13F2N3O2/c1-21-14(20)7-6-9(17)12(18)11(16)13(7)19-10-5-3-2-4-8(10)15/h2-6,19H,17-18H2,1H3 |
InChI Key |
XZALEBBEJBRERO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2F)F)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Reduction of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or sodium dithionite.
Fluorination: Introduction of fluorine atoms using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Esterification: Formation of the benzoate ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions, particularly at the fluorinated positions.
Coupling Reactions: Formation of carbon-carbon bonds using reagents like boronic acids in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and amino groups enable it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Electronic Properties
The compound’s activity and physicochemical properties are influenced by its substituents. Comparisons with analogous benzoate derivatives reveal critical differences:
Table 1: Substituent Comparison of Benzoate Derivatives
- Steric Hindrance: The 2-(2-fluorophenyl)amino group introduces steric bulk, which may limit binding efficiency in enzyme-targeted applications compared to smaller substituents like ethyl or methoxy groups .
Biological Activity
Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate is a synthetic organic compound with significant biological activity. Its molecular formula is , and it possesses a molecular weight of approximately 293.27 g/mol. The compound features multiple functional groups, including amino and fluoro substituents, which contribute to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound includes:
- Amino groups at the 4 and 5 positions of the benzene ring.
- A fluoro substituent at the 3 position.
- A methyl ester group , enhancing its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C14H13F2N3O2 |
| Molecular Weight | 293.27 g/mol |
| CAS Number | 918321-18-3 |
| Solubility | High |
| LogP (octanol-water partition) | Not available |
This compound exhibits various biological activities, primarily through its interactions with cellular pathways. It has been studied for its potential as an anti-parasitic agent, particularly against Leishmania species. The compound's mechanism includes:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in the metabolic pathways of parasites.
- Cellular Uptake : The presence of amino groups enhances cellular uptake, facilitating its action within target cells.
Case Studies
- Anti-Leishmanial Activity : In vitro studies indicated that this compound demonstrated significant activity against Leishmania amazonensis, with an IC50 value below 10 µM, indicating potent anti-parasitic properties .
- Selectivity Index (SI) : The selectivity index was found to be greater than 50, suggesting that the compound selectively targets the parasite without significant toxicity to host cells .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other benzoate derivatives. This comparison highlights how variations in substitution patterns can influence biological activity.
Table 2: Comparison of Related Compounds
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Methyl 4-amino-3-fluoro-5-nitrobenzoate | 606093-58-7 | 0.87 | Contains a nitro group instead of an amino group |
| Methyl 2-amino-5-fluoro-3-nitrobenzoate | 328547-11-1 | 0.86 | Different positioning of amino and nitro groups |
| Methyl 4,5-difluoro-2-nitrobenzoate | 1015433-96-1 | 0.87 | Lacks amino groups but has fluorine substitutions |
Future Directions in Research
Further research is necessary to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to confirm findings from in vitro studies.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.
Q & A
Q. What are the recommended synthetic routes for Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate, and what key intermediates should be prioritized?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a benzoate core. A general approach includes:
- Step 1 : Halogenation or nitration of the benzene ring to introduce reactive sites (e.g., fluoro or amino groups).
- Step 2 : Coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 2-fluorophenylamino group .
- Step 3 : Esterification under acidic conditions to form the methyl ester .
Key intermediates include halogenated benzoic acids and protected amino derivatives. For example, intermediates like 4-chloro-2-((2-fluorophenyl)amino)benzoic acid (yield: ~85%) are critical for ensuring regioselectivity .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | HNO₃/H₂SO₄, 0°C | 78% | |
| 2 | Pd(OAc)₂, Xantphos | 65% | |
| 3 | MeOH, H₂SO₄, reflux | 90% |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm substituent positions and amine proton environments.
- HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95% required for biological assays).
- FT-IR to verify ester carbonyl (~1700 cm⁻¹) and amino N-H stretches (~3300 cm⁻¹) .
- Elemental Analysis (C, H, N) to validate empirical formula consistency (±0.4% tolerance) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination patterns) influence the compound’s bioactivity?
- Methodological Answer : Fluorine placement impacts electronic effects and binding affinity. For example:
- 3-Fluoro substitution : Enhances metabolic stability by blocking cytochrome P450 oxidation .
- 2-Fluorophenylamino group : Increases π-stacking interactions with aromatic residues in target proteins (e.g., kinase ATP-binding pockets) .
Comparative studies of analogs (e.g., replacing 3-F with Cl) show reduced potency (IC₅₀ increases from 12 nM to 45 nM), suggesting fluorine’s role in hydrophobic interactions .
Q. How can researchers resolve contradictions in solubility data reported across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity or pH variations. To standardize:
- Solvent Screening : Test solubility in DMSO (stock solutions), PBS (pH 7.4), and simulated gastric fluid (pH 2.0).
- pH-Dependent Studies : Use potentiometric titration to determine pKa values (amine groups typically pKa ~8–10).
- Thermodynamic Analysis : Calculate logP (predicted ~2.1 via ChemDraw) and compare with experimental shake-flask data .
Table 2 : Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >50 | 25°C |
| PBS (pH 7.4) | 0.12 | 37°C, stirred |
| Ethanol | 8.5 | Reflux |
Q. What strategies are effective for analyzing degradation products under accelerated stability conditions?
- Methodological Answer : Use forced degradation studies:
- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24h. Monitor ester cleavage via LC-MS (e.g., benzoic acid derivative at m/z 279).
- Oxidative Stress : 3% H₂O₂ at 25°C. Detect hydroxylated byproducts (e.g., m/z +16 Da).
- Photolysis : Expose to UV light (365 nm) for 48h. Track dimerization via SEC-HPLC .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the final coupling step?
- Methodological Answer : Yield variability (e.g., 65–85%) is attributed to:
- Catalyst Loading : Pd(OAc)₂ (5 mol%) vs. Pd(dppf)Cl₂ (2 mol%) impacts cross-coupling efficiency .
- Protecting Groups : Boc-protected amines reduce side reactions (yield increases by ~15%) compared to free amines .
- Solvent Choice : DMF vs. toluene affects reaction kinetics (DMF favors polar transition states) .
Research Design Considerations
Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action?
- Methodological Answer : Prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
